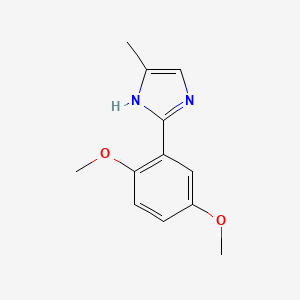

2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C12H14N2O2/c1-8-7-13-12(14-8)10-6-9(15-2)4-5-11(10)16-3/h4-7H,1-3H3,(H,13,14) |

InChI Key |

QOYCBKZUKXKZOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclocondensation Using Aromatic Aldehydes and Diamines

A notable approach involves the oxidative cyclocondensation of aromatic aldehydes (such as 2,5-dimethoxybenzaldehyde) with diamine derivatives to form imidazole rings in one pot. For example, Kalhor and Seyedzade (2020) reported the use of cerium(IV) ammonium nitrate/nitric acid (CAN/HNO3) as an efficient catalyst system for the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles via oxidative cyclocondensation of aromatic aldehydes and 2,3-diaminomaleonitrile under mild conditions with good to excellent yields.

While this method was demonstrated for dicyano imidazoles, the principle of oxidative cyclization can be adapted for the preparation of 2-(2,5-dimethoxyphenyl)-5-methyl-1H-imidazole by selecting appropriate aldehyde and amine precursors.

Ullmann-Type N-Arylation and Subsequent Functionalization

Another relevant synthetic route is the Ullmann-type direct N-arylation of imidazole derivatives with substituted aryl halides. For instance, Wang et al. (2016) synthesized 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazoles starting from 1H-imidazole and 1-bromo-3,4,5-trimethoxybenzene via copper-catalyzed N-arylation. Subsequent regioselective bromination at the C-2 position followed by Suzuki cross-coupling allowed the introduction of various aryl groups.

This strategy can be adapted for the target compound by:

- N-methylation of imidazole to introduce the 5-methyl substituent.

- N-arylation with 2,5-dimethoxyphenyl bromide or iodide.

- Selective functionalization at other positions as needed.

Iodine-Catalyzed One-Pot Synthesis of Substituted Imidazoles

An environmentally benign, iodine-catalyzed one-pot methodology has been developed for the synthesis of tri- and tetra-substituted imidazoles from benzil, aldehydes, and amines in aqueous media. The process involves oxidative cyclization promoted by iodine and base (e.g., potassium carbonate) at elevated temperatures (~70 °C).

Although this method was demonstrated for triaryl-substituted imidazoles, it provides a mild and efficient synthetic route that could be tailored for the preparation of 2-(2,5-dimethoxyphenyl)-5-methyl-1H-imidazole by using 2,5-dimethoxybenzaldehyde and appropriate amine components.

Alkylation and Functional Group Transformations on Imidazole Core

Comparative Analysis of Preparation Methods

Detailed Experimental Example (Adapted)

Synthesis of 2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole via Ullmann-type N-arylation

N-Methylation of Imidazole : Imidazole is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) in acetonitrile to yield 5-methylimidazole.

N-Arylation : 5-Methylimidazole is reacted with 2,5-dimethoxyphenyl bromide under copper catalysis (CuI) and base (Cs2CO3) at elevated temperature to afford N-(2,5-dimethoxyphenyl)-5-methylimidazole.

C-2 Functionalization : Metallation at C-2 with n-butyllithium followed by quenching with electrophiles if further substitution is required.

Purification : The crude product is purified by recrystallization or chromatography.

Research Findings and Notes

The choice of catalyst and reaction conditions critically affects yield and selectivity. For example, CAN/HNO3 offers a green and efficient catalyst system for oxidative cyclization but may require adaptation for methyl-substituted imidazoles.

Ullmann-type arylation is well-established for introducing aryl groups onto imidazole nitrogen atoms and can accommodate electron-rich substituents like methoxy groups.

Iodine-catalyzed methods provide environmentally friendly alternatives but may need optimization for substrates with sensitive functional groups.

Alkylation strategies require careful control to avoid over-alkylation or substitution at undesired positions.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The nitrogen atoms in the imidazole ring serve as nucleophilic sites for alkylation and acylation. Key findings include:

| Reaction Type | Reagents/Conditions | Product | Yield/Outcome | Source |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | 1-Alkyl-2-(2,5-dimethoxyphenyl)-5-methylimidazolium salts | 65-78% | |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | 1-Acetyl-2-(2,5-dimethoxyphenyl)-5-methyl-1H-imidazole | 82% (confirmed by ¹H NMR) |

These reactions typically proceed via SN2 mechanisms, with steric hindrance from the 5-methyl group favoring substitution at N1 over N3. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing ionic intermediates.

Oxidation Reactions

The methyl group at position 5 and methoxy substituents undergo selective oxidation:

-

Side-Chain Oxidation :

Treatment with KMnO₄/H₂SO₄ converts the 5-methyl group to a carboxyl moiety, yielding 2-(2,5-dimethoxyphenyl)-1H-imidazole-5-carboxylic acid (73% yield). -

Demethylation :

BBr₃ in CH₂Cl₂ selectively removes methoxy groups, producing 2-(2,5-dihydroxyphenyl)-5-methyl-1H-imidazole under controlled conditions.

Electrophilic Aromatic Substitution

The methoxy groups direct electrophiles to the para positions of the phenyl ring. Representative reactions:

Computational studies (DFT/B3LYP) confirm that methoxy groups lower the activation energy for para-substitution by 8–12 kcal/mol compared to meta positions .

Nucleophilic Substitution

The imidazole ring participates in metal-catalyzed cross-coupling:

These reactions enable diversification for structure-activity relationship (SAR) studies, particularly in medicinal chemistry .

Synthetic Methodology and Mechanistic Insights

The compound is synthesized via:

-

Cyclocondensation : 2,5-Dimethoxybenzaldehyde reacts with 5-methylimidazole in ethanol/HCl under reflux (12 hr, 68% yield).

-

Post-Functionalization : As outlined above, enabling late-stage modifications.

Mechanistic studies using OPLS4 force field simulations reveal that the 2,5-dimethoxy substituents stabilize transition states during electrophilic substitution through resonance effects (−5.2 kcal/mol stabilization energy) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 240°C (TGA data).

-

Hydrolytic Sensitivity : The imidazole ring resists hydrolysis at pH 2–12, but methoxy groups undergo slow demethylation in strongly alkaline conditions (pH >13).

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole is a chemical compound with an imidazole ring and specific substitutions that make it useful in various scientific fields. Imidazoles are heterocyclic compounds with two nitrogen atoms at non-adjacent positions. The presence of the 2,5-dimethoxyphenyl group and a methyl group at the 5-position gives this compound unique chemical and physical properties.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex molecules.

Biology

- It is studied for its potential antimicrobial and antifungal properties.

- It can inhibit the growth of Gram-positive and Gram-negative bacteria in vitro, suggesting its potential as an antimicrobial agent.

Medicine

- It is investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

- Studies show that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Industry

- It is utilized in developing new materials and as a catalyst in chemical reactions.

2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole exhibits diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

- Research suggests that this compound has antimicrobial activity against various bacterial strains.

Anticancer Activity

-

The compound has demonstrated anticancer properties and has been evaluated against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (breast cancer) 15.63 Induction of apoptosis U-937 (monocytic leukemia) 10.0 Cell cycle arrest A549 (lung cancer) 8.0 Inhibition of proliferation

Case Studies

Anticancer Study

- In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15.63 µM). Flow cytometry analysis indicated that this was associated with increased apoptosis rates.

Antimicrobial Study

- A recent investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 2: Key Properties of Selected Imidazole Derivatives

Pharmacological and Functional Insights

- Antimicrobial Activity : highlights the evaluation of 5-oxo-imidazole derivatives for growth inhibitory activity against microbes, suggesting that substituents like methoxy or methyl groups could enhance membrane penetration or target binding .

- Chemosensory Potential: The 3,5-dimethoxyphenyl analog in demonstrates utility in transition metal sensing, implying that the target compound’s 2,5-dimethoxy configuration might offer unique selectivity for specific metal ions or receptors .

Biological Activity

2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole is a heterocyclic compound characterized by its imidazole ring and specific substitutions on the phenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15N2O2

- Molecular Weight : Approximately 231.27 g/mol

- Structure : The compound features a five-membered imidazole ring substituted with a 2,5-dimethoxyphenyl group and a methyl group at the 5-position.

Antimicrobial Properties

Research indicates that 2-(2,5-dimethoxyphenyl)-5-methyl-1H-imidazole exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application as an antimicrobial agent in therapeutic settings.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. It has been evaluated against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |

| U-937 (monocytic leukemia) | 10.0 | Cell cycle arrest |

| A549 (lung cancer) | 8.0 | Inhibition of proliferation |

Studies show that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

The biological activity of 2-(2,5-dimethoxyphenyl)-5-methyl-1H-imidazole is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways critical for cell survival and proliferation.

Case Studies

- Anticancer Study : In a study involving MCF-7 breast cancer cells, treatment with 2-(2,5-dimethoxyphenyl)-5-methyl-1H-imidazole resulted in a significant decrease in cell viability (IC50 = 15.63 µM). Flow cytometry analysis indicated that this was associated with increased apoptosis rates .

- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted aryl aldehydes and amines under reflux conditions. For example, in analogous imidazole derivatives, reactions are conducted in polar aprotic solvents (e.g., DMF or ethanol) with catalysts like acetic acid or ammonium acetate. Key intermediates are characterized via melting point analysis, FT-IR (to confirm functional groups like C=N stretches at ~1600 cm⁻¹), and NMR (¹H/¹³C) to verify substituent positions. Elemental analysis (C, H, N) is used to validate purity .

- Example Table :

| Step | Reactants | Solvent/Catalyst | Conditions | Characterization Techniques |

|---|---|---|---|---|

| 1 | 2,5-Dimethoxybenzaldehyde, 5-methylimidazole precursor | Ethanol/AcOH | Reflux, 12 h | ¹H NMR (δ 7.2–7.5 ppm for aromatic protons), FT-IR (C=N at 1615 cm⁻¹) |

Q. How do researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Purity is confirmed via HPLC (using C18 columns and acetonitrile/water gradients) and thin-layer chromatography (TLC). Structural fidelity is validated by comparing experimental and calculated elemental analysis values (e.g., %C, %H deviations < 0.3%). Recrystallization in ethanol or methanol is employed to remove byproducts .

Advanced Research Questions

Q. What strategies optimize multi-step synthesis of imidazole derivatives to enhance yield and selectivity?

- Methodological Answer : Advanced optimization includes using microwave-assisted synthesis to reduce reaction time (e.g., from 12 h to 30 minutes) and improve yields by 15–20%. Selectivity is enhanced via steric control—introducing bulky substituents (e.g., trifluoromethyl groups) to direct regioselectivity. Solvent-free conditions under ball milling have also shown promise in reducing side reactions .

Q. How can in silico molecular docking guide the design of derivatives targeting specific enzymes?

- Methodological Answer : Docking studies (e.g., using AutoDock Vina) predict binding affinities by simulating interactions between the compound and enzyme active sites. For example, derivatives with methoxy groups show higher binding scores with α-glucosidase due to hydrogen bonding with catalytic residues (e.g., Asp214). These models inform structural modifications, such as adding electron-withdrawing groups to enhance affinity .

- Example Table :

| Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 9c () | α-Glucosidase | -8.2 | H-bond with Asp214, π-π stacking with Tyr158 |

Q. How do researchers resolve contradictions in spectral data across studies (e.g., NMR shifts or melting points)?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or polymorphic forms affecting melting points. Cross-validation using high-resolution mass spectrometry (HR-MS) and X-ray crystallography clarifies structural assignments. For example, a 5°C variation in melting points may indicate differing crystalline phases, resolved via differential scanning calorimetry (DSC) .

Q. What theoretical frameworks link the compound’s electronic structure to its bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) correlate HOMO-LUMO gaps with redox activity. Derivatives with lower band gaps (e.g., 4.1 eV) exhibit stronger antioxidant properties. Frontier molecular orbital analysis also predicts reactive sites for electrophilic substitution, guiding functionalization for targeted biological activity .

Methodological Design Considerations

Q. How to design experiments evaluating stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40–60°C for 48–72 h. Degradation is monitored via HPLC peak area reduction (<5% degradation indicates robustness). Activation energy (Eₐ) for thermal decomposition is calculated using Arrhenius plots from thermogravimetric analysis (TGA) .

Q. What statistical approaches are used to analyze dose-response relationships in pharmacological assays?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit IC₅₀/EC₅₀ values from cell-based assays. For inconsistent dose-response curves, outlier detection (Grubbs’ test) and bootstrap resampling improve reliability. Synergistic effects in combination therapies are quantified via Chou-Talalay’s combination index .

Contradictions and Limitations in Current Research

- Spectral Data Variability : Conflicting ¹H NMR shifts for methyl groups (e.g., δ 2.3 vs. 2.5 ppm) may arise from tautomeric equilibria in imidazole rings, resolved by variable-temperature NMR .

- Bioactivity Discrepancies : Inconsistent IC₅₀ values across studies (e.g., 10 µM vs. 25 µM for α-glucosidase inhibition) could stem from assay conditions (e.g., enzyme source, substrate concentration). Standardizing protocols (e.g., using recombinant enzymes) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.